XLogP3 Lipophilicity: Intermediate for Membrane Permeability
5-Methylpiperazin-2-one displays a computed XLogP3 of -0.7, placing it between the more hydrophilic piperazin-2-one (-1.1) and the less hydrophilic 1-methylpiperazin-2-one (-0.9) [1][2][3]. This 0.2-unit LogP shift versus the regioisomer and 0.4-unit shift versus the parent scaffold can meaningfully alter passive membrane permeability while retaining aqueous solubility suitable for in vitro assays.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.7 |
| Comparator Or Baseline | 1-Methylpiperazin-2-one: XLogP3 = -0.9; Piperazin-2-one: XLogP3 = -1.1 |
| Quantified Difference | ΔXLogP3 = +0.2 vs. 1-methyl isomer; +0.4 vs. unsubstituted parent |
| Conditions | PubChem-computed XLogP3 3.0 algorithm, 2025 release |
Why This Matters
A LogP difference of 0.2-0.4 units can translate to a measurable change in logD and PAMPA permeability, directly influencing hit-to-lead ranking when comparing scaffold analogs.
- [1] PubChem Compound Summary for CID 55253258, 5-Methylpiperazin-2-one. National Center for Biotechnology Information (2025). XLogP3-AA = -0.7. View Source
- [2] PubChem Compound Summary for CID 4399042, 1-Methylpiperazin-2-one. National Center for Biotechnology Information (2025). XLogP3-AA = -0.9. View Source
- [3] PubChem Compound Summary for CID 231360, Piperazin-2-one. National Center for Biotechnology Information (2025). XLogP3-AA = -1.1. View Source
